molecular formula C22H17N5O2 B11031769 11-(4-methoxyphenyl)-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one

11-(4-methoxyphenyl)-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one

Cat. No.: B11031769
M. Wt: 383.4 g/mol
InChI Key: LTOIZZBQCRIEOC-UHFFFAOYSA-N
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Description

This compound belongs to the class of tricyclic heterocycles and features a unique pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaene core. Let’s break down its name:

    11-(4-methoxyphenyl): Indicates a substituent at position 11 with a methoxy group.

    8-methyl: Refers to a methyl group at position 8.

    5-phenyl: Indicates a phenyl group at position 5.

    4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one: Describes the fused ring system.

Preparation Methods

The synthesis of this compound involves an efficient, environmentally benign, transition-metal-free, tandem C–N, C–O bond formation reaction. Starting materials include renewable levulinic acid, a keto acid. The reaction proceeds via the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. Good to excellent yields are obtained .

Chemical Reactions Analysis

    Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like KMnO₄ or PCC, while reduction could use LiAlH₄. Substitution reactions may employ nucleophiles like NaOH or NaN₃.

    Major Products: The products formed depend on the reaction conditions. For instance, oxidation could yield ketones, while reduction might lead to corresponding amines.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.

    Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.

    Industry: Evaluate its use in materials science, catalysis, or other industrial processes.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C22H17N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

11-(4-methoxyphenyl)-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one

InChI

InChI=1S/C22H17N5O2/c1-14-19-20(18-12-24-27(21(18)25-14)16-6-4-3-5-7-16)23-13-26(22(19)28)15-8-10-17(29-2)11-9-15/h3-13H,1-2H3

InChI Key

LTOIZZBQCRIEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C3C=NN(C3=N1)C4=CC=CC=C4)N=CN(C2=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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